![molecular formula C10H10BrN3O B1460604 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole CAS No. 2222717-56-6](/img/structure/B1460604.png)
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
Overview
Description
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (BMT) is an organic compound belonging to the triazole family. It is a white crystalline solid with a melting point of 187°C. BMT has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biotechnology.
Scientific Research Applications
Synthesis and Characterization
Derivatives of the 1,2,4-triazole compound, such as those incorporating 2-bromo-5-methoxyphenyl groups, have been synthesized and characterized, showing potential in various fields. For example, 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were developed and evaluated for antiproliferative activity, with some derivatives exhibiting promising results (Narayana, Raj, & Sarojini, 2010).
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial properties. For instance, compounds with modifications on the 1,2,4-triazole moiety have shown good to moderate antimicrobial activities against a range of microorganisms, suggesting their potential use as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Research on 1,2,4-triazole derivatives also extends to their application in corrosion inhibition. A study on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its effectiveness in inhibiting corrosion of mild steel in a corrosive environment, showcasing the utility of such compounds in materials science (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anticonvulsant Activity
Furthermore, derivatives of 1,2,4-triazoles have been explored for their potential anticonvulsant activity. The synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones and subsequent evaluation for anticonvulsant effects highlight the versatility of these compounds in medicinal chemistry (Vijaya Raj & Narayana, 2006).
properties
IUPAC Name |
3-(3-bromo-2-methoxyphenyl)-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLBPPOSQRYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=C(C(=CC=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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